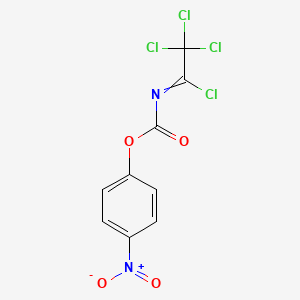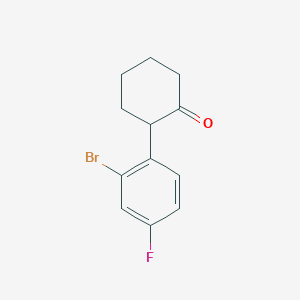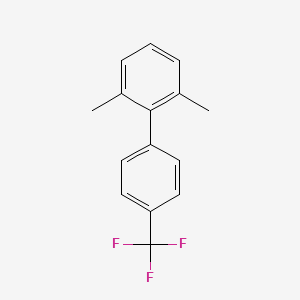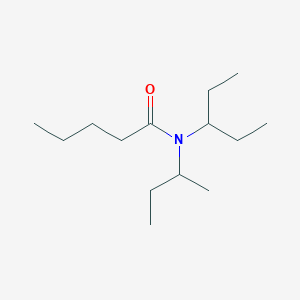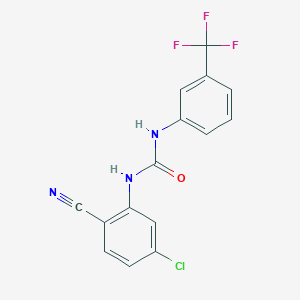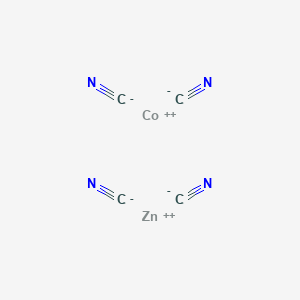
Cobalt(2+) zinc cyanide (1/1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) zinc cyanide (1/1/4) is a coordination compound that consists of cobalt and zinc ions coordinated with cyanide ligands. This compound is part of the double metal cyanide (DMC) family, which is known for its catalytic properties, particularly in polymerization reactions. The unique structure of this compound allows it to exhibit properties that are beneficial in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(2+) zinc cyanide (1/1/4) can be synthesized by reacting water-soluble salts of cobalt and zinc with a cyanide source. One common method involves the reaction of zinc sulfate and cobalt chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the preparation of cobalt(2+) zinc cyanide (1/1/4) often involves the use of mixed acid-modified methods. This involves reacting water-soluble metal salts of zinc and cobalt in the presence of both organic and inorganic acids. The acids used can include dilute sulfuric acid, hydrochloric acid, and various organic acids such as succinic acid and glutaric acid. This method enhances the catalytic activity and thermal stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+) zinc cyanide (1/1/4) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving cobalt(2+) zinc cyanide (1/1/4) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often require the presence of ligands such as phosphines or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cobalt(III) and zinc(II) complexes, while substitution reactions can produce a variety of coordination compounds with different ligands .
Applications De Recherche Scientifique
Cobalt(2+) zinc cyanide (1/1/4) has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Mécanisme D'action
The mechanism by which cobalt(2+) zinc cyanide (1/1/4) exerts its catalytic effects involves the coordination of the cyanide ligands with the metal centers. This coordination facilitates the activation of substrates, such as propylene oxide, leading to polymerization. The catalytic activity is influenced by the structure and composition of the compound, as well as the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc cyanide: Similar in structure but lacks the catalytic properties of the cobalt-containing compound.
Cobalt(III) cyanide: Higher oxidation state of cobalt, which can lead to different reactivity and stability.
Copper cyanide: Another metal cyanide with distinct catalytic properties.
Uniqueness
Cobalt(2+) zinc cyanide (1/1/4) is unique due to its combination of cobalt and zinc, which provides a balance of catalytic activity and stability. This makes it particularly effective in polymerization reactions, where other metal cyanides may not perform as well .
Propriétés
Numéro CAS |
507475-88-9 |
|---|---|
Formule moléculaire |
C4CoN4Zn |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
zinc;cobalt(2+);tetracyanide |
InChI |
InChI=1S/4CN.Co.Zn/c4*1-2;;/q4*-1;2*+2 |
Clé InChI |
NWRRDLFEJIOVKE-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


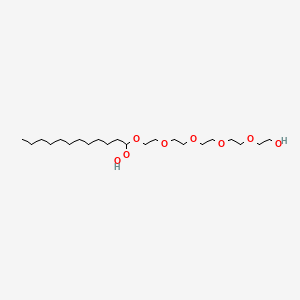
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
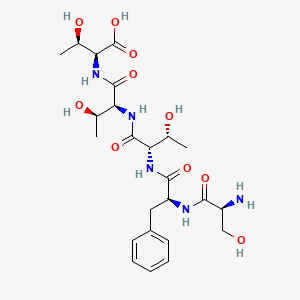
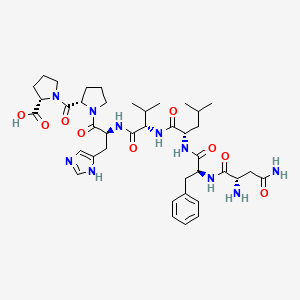
![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
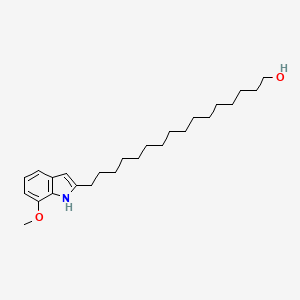
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
